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molecular formula C16H9FN4O2 B8437851 N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine

N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine

Cat. No. B8437851
M. Wt: 308.27 g/mol
InChI Key: LXAQXVGQGJGMAA-UHFFFAOYSA-N
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Patent
US09388160B2

Procedure details

Na (1.4 g, 0.060 mol) was carefully dissolved in 80 ml of anhydrous ethanol to form a clear solution, then N-(3-ethynylphenyl)-7-fluoro-6-nitroquinazolin-4-amine (8 g, 0.025 mol) was added and stirred for 4 hours at 80° C. The solution was concentrated under reduced pressure to remove excess ethanol, and 50 ml H2O was added. The resulting solid precipitate was filtered and dried under vacuum to get 7-ethoxy-N-(3-ethynylphenyl)-6-nitroquinazolin-4-amine as yellow solid 8.1 g (93.4% yield).
[Compound]
Name
Na
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16](F)=[C:17]([N+:20]([O-:22])=[O:21])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1)#[CH:2].[CH2:24]([OH:26])[CH3:25]>>[CH2:24]([O:26][C:16]1[CH:15]=[C:14]2[C:19]([C:10]([NH:9][C:5]3[CH:6]=[CH:7][CH:8]=[C:3]([C:1]#[CH:2])[CH:4]=3)=[N:11][CH:12]=[N:13]2)=[CH:18][C:17]=1[N+:20]([O-:22])=[O:21])[CH3:25]

Inputs

Step One
Name
Na
Quantity
1.4 g
Type
reactant
Smiles
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear solution
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove excess ethanol, and 50 ml H2O
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resulting solid precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)OC1=C(C=C2C(=NC=NC2=C1)NC1=CC(=CC=C1)C#C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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